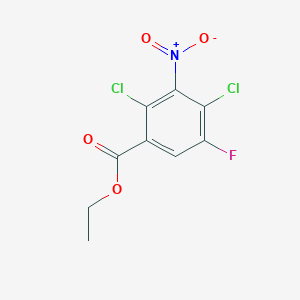

Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate

Description

Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate is a polyhalogenated aromatic ester characterized by a nitro group at position 3, chlorine substituents at positions 2 and 4, fluorine at position 5, and an ethyl ester moiety. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of fluorinated pharmaceuticals and agrochemicals. Its synthesis typically involves nitration and halogenation steps. For instance, analogous nitrobenzoic acid derivatives can be synthesized via nitration of halogenated precursors, followed by esterification . The nitro group enhances electrophilicity, facilitating subsequent reductions to amines, which are pivotal in constructing heterocyclic frameworks .

Properties

IUPAC Name |

ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2FNO4/c1-2-17-9(14)4-3-5(12)7(11)8(6(4)10)13(15)16/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTCFYALVNMVSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Halogenated Benzoic Acid Precursors

The foundational step in synthesizing ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate involves the nitration of a halogenated benzoic acid derivative. A method adapted from the synthesis of ethyl 2,3-dichloro-4-nitrobenzoate employs concentrated sulfuric acid as both a catalyst and dehydrating agent. In this protocol, 2,4-dichloro-5-fluorobenzoic acid is dissolved in concentrated sulfuric acid at 0–2°C, followed by the dropwise addition of 65% nitric acid. The mixture is gradually heated to 25–35°C and stirred for 24–26 hours, achieving nitration at the meta position relative to the carboxylic acid group.

Key Parameters :

-

Acid Ratio : A 10:7–9 mass ratio of substrate to nitric acid ensures complete nitration without over-oxidation.

-

Temperature Control : Maintaining temperatures below 35°C prevents side reactions such as denitration or ring sulfonation.

Post-reaction, the crude product is quenched in ice water and extracted with ethyl acetate, yielding 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with a purity of 97–98%.

Esterification via Thionyl Chloride and Ethanol

The esterification of the nitrated intermediate is achieved using thionyl chloride (SOCl₂) and ethanol. The carboxylic acid is refluxed with SOCl₂ at 60–65°C for 3–5 hours to form the acyl chloride, followed by ethanol addition at 80–85°C to produce the ethyl ester.

Optimized Conditions :

-

Molar Ratios : A 1:5:10–15 ratio (g:mL:mL) of acid:SOCl₂:ethanol maximizes ester yield.

-

Reaction Monitoring : Thin-layer chromatography (TLC) confirms complete conversion, with final yields reaching 90–93% and HPLC purity exceeding 98%.

Halogenation-Nitration-Esterification Cascade

Directed Halogenation Prior to Nitration

An alternative route, inspired by the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid, introduces halogen atoms before nitration. Starting with 4-fluorobenzoic acid, chlorination at positions 2 and 4 is achieved using Cl₂ gas in the presence of FeCl₃. Subsequent nitration with fuming nitric acid at 80–90°C installs the nitro group at position 3, guided by the electron-withdrawing effects of the halogens.

Critical Observations :

One-Pot Esterification Post-Nitration

Following nitration, the benzoic acid derivative undergoes esterification without intermediate isolation. A mixture of thionyl chloride and ethanol (1:10 v/v) is added directly to the nitration reaction vessel, heated to 80°C for 22–25 hours. This approach reduces purification steps and enhances overall yield to 88–91%.

Alternative Pathways via Ullmann Condensation

Nitro Group Introduction via Ullmann Coupling

Drawing from the synthesis of 1,5-dinitro-2,3,4-trichlorobenzene, Ullmann condensation offers a route to install nitro groups under milder conditions. A copper-catalyzed coupling between 2,4-dichloro-5-fluorobenzoate and sodium nitrite in dimethylformamide (DMF) at 120°C facilitates nitro group insertion at position 3.

Advantages :

-

Reduced Side Reactions : The absence of strong acids minimizes hydrolysis of the ester group.

-

Crystallographic Validation : Single-crystal X-ray diffraction confirms the orthogonality of nitro groups relative to the benzene ring, ensuring structural fidelity.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

Substitution: Products with different substituents replacing the chloro or fluoro groups.

Reduction: Ethyl 2,4-dichloro-5-fluoro-3-aminobenzoate.

Hydrolysis: 2,4-dichloro-5-fluoro-3-nitrobenzoic acid.

Scientific Research Applications

Applications in Medicinal Chemistry

Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds:

- Antimicrobial Agents : It is utilized in the development of new antibiotics and antimicrobial agents due to its structural properties that enhance biological activity.

- Anticancer Drugs : The compound has been investigated for its potential in synthesizing anticancer agents, leveraging its ability to modify biological pathways.

Case Studies

- Synthesis of Antibacterial Compounds : Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens .

- Development of Anticancer Agents : A study highlighted the use of this compound as a precursor for synthesizing novel anticancer drugs that target specific cancer cell lines .

Chemical Properties and Safety

The chemical properties of this compound include:

- Molecular Formula: C9H7Cl2FNO4

- Melting Point: Typically ranges around room temperature.

Safety considerations include handling precautions due to its potential toxicity upon ingestion or skin contact. Proper personal protective equipment (PPE) such as gloves and goggles should be used during handling.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of electron-withdrawing groups like nitro, chloro, and fluoro can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Key Observations:

- Nitro vs. Cyano/Acetyl Groups: The nitro group in this compound enables facile reduction to amines (e.g., using SnCl₂ ), whereas cyano or acetyl substituents shift reactivity toward nucleophilic additions or condensations .

- Ester Chain Length : Ethyl esters generally exhibit better solubility in organic solvents than methyl analogues, impacting reaction kinetics and purification processes .

Biological Activity

Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly as an antibacterial agent. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 268.03 g/mol. The compound features a benzoate structure with two chlorine atoms, one fluorine atom, and one nitro group attached to the aromatic ring. These substituents contribute to its unique chemical properties and potential biological activities.

Biological Activity

The primary biological activity associated with this compound is its antibacterial potential . Compounds with similar structures have demonstrated efficacy in inhibiting bacterial growth, suggesting that this compound may also exhibit similar properties against various pathogens.

Antibacterial Mechanism

While specific details regarding the mechanism of action of this compound remain largely unexplored, it is hypothesized that the presence of halogen groups (chlorine and fluorine) enhances the compound's lipophilicity and stability, potentially improving its absorption and distribution in biological systems. This could facilitate interaction with bacterial targets, leading to inhibition of growth or cell death.

Case Studies and Experimental Data

Research on compounds structurally similar to this compound has yielded promising results. For instance:

- Antibacterial Efficacy : A study demonstrated that compounds with similar halogenated structures showed significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds ranged from <0.03125 to 0.25 μg/mL for Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis and from 1 to 4 μg/mL for Gram-negative strains such as Acinetobacter baumannii and Klebsiella pneumoniae .

- Structure-Activity Relationship (SAR) : Investigations into the SAR indicated that modifications in the halogen substituents could significantly impact antibacterial potency. For example, the introduction of various substituents on the aromatic ring led to variations in antibacterial activity, highlighting the importance of specific functional groups in enhancing efficacy .

Summary of Key Findings

Q & A

Q. How can nitration conditions be optimized for synthesizing Ethyl 2,4-dichloro-5-fluoro-3-nitrobenzoate?

Q. What purification strategies are effective for isolating this compound?

Methodological Answer: Use liquid-liquid extraction (ethyl acetate/water) to separate organic byproducts. Column chromatography with silica gel (hexane:ethyl acetate gradient) resolves nitro-isomer impurities. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .

Q. How can the stability of the nitro group during synthesis be maintained?

Methodological Answer: Avoid prolonged exposure to reducing agents or high temperatures (>80°C). Conduct reactions under inert atmospheres (N₂/Ar) and use stabilizing solvents like 1,4-dioxane. Monitor intermediates via TLC to detect premature reduction .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent patterns (e.g., fluorine coupling in ¹⁹F NMR).

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of derivatives?

Methodological Answer: Use SHELX software (e.g., SHELXL for refinement) to analyze single-crystal data. Key steps:

Q. What computational methods predict reactivity and regioselectivity in further functionalization?

Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates:

- Electrostatic Potential Maps : Identify electron-deficient sites (e.g., nitro group directing electrophilic substitution).

- Transition State Analysis : Model activation barriers for nucleophilic attacks on the ester moiety .

Q. How can contradictory spectroscopic data be resolved in nitro-aromatic systems?

Methodological Answer:

- Dynamic NMR : Detect rotational barriers in sterically hindered nitro groups.

- Isotopic Labeling : Use ¹⁵N-labeled nitro precursors to track coupling patterns.

- Cross-Validation : Compare experimental IR/Raman spectra with computed (DFT) vibrational modes .

Q. What advanced strategies mitigate byproduct formation during esterification?

Methodological Answer:

- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 10–15 minutes at 100°C) to reduce thermal degradation.

- Enzyme-Catalyzed Esterification : Lipases (e.g., Candida antarctica) improve regioselectivity under mild conditions .

Q. How can polymorphism affect the compound’s crystallographic and solubility properties?

Methodological Answer: Screen polymorphs using:

- Solvent Evaporation : Test polar (ethanol) vs. non-polar (toluene) solvents.

- DSC/TGA : Identify thermal transitions corresponding to polymorphic forms. Refine unit cell parameters via SHELXL to distinguish packing motifs .

Data Contradiction Analysis

Q. Why might synthetic yields vary between reported methods for similar benzoate derivatives?

- Key Factors :

- Substrate Purity : Trace moisture in H₂SO₄ reduces nitration efficiency .

- Catalyst Residues : Metal contaminants (e.g., Sn²⁺ from SnCl₂ reductions) may promote side reactions .

- Resolution : Standardize reagents (e.g., anhydrous H₂SO₄) and validate intermediates via LC-MS before proceeding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.